4-Chloro-2-ethyl-5-methyl-pyrazole-3-sulfonamide
Description
4-Chloro-2-ethyl-5-methyl-pyrazole-3-sulfonamide is a pyrazole derivative characterized by a sulfonamide group at the 3-position, a chlorine substituent at the 4-position, an ethyl group at the 2-position, and a methyl group at the 5-position. The sulfonamide moiety enhances bioavailability and hydrogen-bonding interactions, while substituents like chlorine and alkyl groups influence steric and electronic properties, affecting reactivity and target binding .
Properties
Molecular Formula |
C6H10ClN3O2S |
|---|---|
Molecular Weight |
223.68 g/mol |
IUPAC Name |
4-chloro-2-ethyl-5-methylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C6H10ClN3O2S/c1-3-10-6(13(8,11)12)5(7)4(2)9-10/h3H2,1-2H3,(H2,8,11,12) |
InChI Key |
ROVFWTBRLKWJAV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-ethyl-5-methyl-pyrazole
A common approach to prepare 2-ethyl-5-methyl-pyrazole involves the cyclocondensation of appropriately substituted 1,3-dicarbonyl compounds with hydrazine hydrate:
Starting materials: A β-diketone such as 3-ethyl-2,4-pentanedione (ethyl and methyl substituents at the 2 and 5 positions of the pyrazole ring after cyclization).
Reaction conditions: Refluxing hydrazine hydrate in ethanol or acetic acid as solvent promotes cyclization to the pyrazole ring.
Outcome: Formation of 2-ethyl-5-methyl-pyrazole with high regioselectivity and yield.
Introduction of the Sulfonamide Group at the 3-Position
The sulfonamide group at position 3 can be introduced via sulfonylation of the pyrazole ring followed by amination:
Sulfonylation of Pyrazole
Approach: The pyrazole ring bearing the 4-chloro substituent can be sulfonylated at C3 using sulfonyl chlorides under basic conditions.
Reagents: Sulfonyl chlorides such as chlorosulfonic acid or arylsulfonyl chlorides in the presence of a base (e.g., pyridine or triethylamine) facilitate sulfonylation.
Conditions: Reactions are typically conducted at low temperature to avoid overreaction.
Conversion to Sulfonamide
Method: The sulfonylated pyrazole intermediate is reacted with ammonia or amine nucleophiles to form the sulfonamide group.
Conditions: This step often involves heating in solvents such as ethanol or water, sometimes under pressure, to complete the substitution.
Yields: High yields are reported when optimized conditions are used, with purification by recrystallization or chromatography.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclocondensation | 3-ethyl-2,4-pentanedione + hydrazine hydrate, reflux in ethanol | Formation of 2-ethyl-5-methyl-pyrazole |
| 2 | Electrophilic chlorination | N-chlorosuccinimide (NCS), microwave or thermal heating in CHCl3 or AcOH | 4-chloro-2-ethyl-5-methyl-pyrazole |
| 3 | Sulfonylation | Chlorosulfonic acid or sulfonyl chloride, base (pyridine), low temperature | 4-chloro-2-ethyl-5-methyl-pyrazole-3-sulfonyl chloride |
| 4 | Amination (sulfonamide formation) | Ammonia or amine, heating in ethanol or water | 4-chloro-2-ethyl-5-methyl-pyrazole-3-sulfonamide |
Analytical Data and Characterization
Typical characterization of the final compound includes:
NMR Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern on the pyrazole ring, with characteristic chemical shifts for ethyl, methyl, chloro, and sulfonamide groups.
Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight.
Melting Point: Sharp melting point indicating purity.
Elemental Analysis: Consistent with calculated values for C, H, N, S, and Cl.
Research Discoveries and Notes
The regioselectivity in pyrazole formation and subsequent chlorination is influenced by the electronic effects of substituents and reaction conditions.
Microwave-assisted chlorination offers improved reaction rates and yields compared to conventional heating.
Sulfonamide derivatives of pyrazoles exhibit significant pharmacological activities, making the precise and efficient synthesis of such compounds valuable for medicinal chemistry.
Alternative methods such as cross-coupling reactions to introduce substituents at the 4-position have been explored but chlorination remains the most straightforward for 4-chloro substitution.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide group undergoes nucleophilic substitution under basic or acidic conditions, forming sulfonamide derivatives.
Example Reaction:
Hydrolysis Reactions
The sulfonamide group and pyrazole ring exhibit pH-dependent hydrolysis.
Mechanistic Insight:
Under acidic conditions, protonation of the sulfonamide nitrogen increases electrophilicity, facilitating hydrolysis to sulfonic acid (AAC2 mechanism) .
Oxidation and Reduction Reactions
The pyrazole ring and substituents participate in redox reactions.
Example:
Cyclocondensation and Heterocycle Formation
The compound acts as a building block for fused heterocycles.
| Reagents | Products | Application | References |
|---|---|---|---|
| Hydrazines | Pyrazolo[1,5-a]pyrimidines | Antimicrobial agents | , |
| α,β-Unsaturated carbonyls | Spirocyclic pyrazole derivatives | Kinase/MDM2 inhibitors |
Synthetic Utility:
Reaction with chalcones forms spirooxindoles via -H shifts, demonstrating utility in drug discovery .
Metabolic Transformations
In vitro studies reveal enzymatic modifications relevant to drug metabolism.
| Enzyme System | Major Metabolites | Functional Impact | References |
|---|---|---|---|
| Cytochrome P450 (CYP3A4) | N-Dealkylated sulfonamide | Reduced target binding affinity | |
| Sulfotransferases | Sulfate conjugates | Enhanced excretion |
Key Data:
Comparative Reactivity with Analogues
Structural analogs exhibit distinct reaction profiles due to substituent effects.
Scientific Research Applications
4-Chloro-2-ethyl-5-methyl-pyrazole-3-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethyl-5-methyl-pyrazole-3-sulfonamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Sulfonamides
The pharmacological and chemical properties of pyrazole sulfonamides are highly dependent on substituent patterns. Below is a comparative analysis of 4-chloro-2-ethyl-5-methyl-pyrazole-3-sulfonamide with key analogs:
Table 1: Structural and Functional Comparison of Pyrazole Sulfonamide Derivatives
† Hypotheses based on substituent trends in related compounds .
Key Findings:
Substituent Effects on Bioactivity: Chlorine at the 4-position (as in the target compound) is associated with enhanced anti-inflammatory activity in pyrazoles due to its electron-withdrawing nature, which stabilizes charge interactions with biological targets .
Synthetic Challenges :
- Introducing sulfonamide groups at the 3-position typically requires controlled sulfonation conditions, as seen in analogs like those in , where yields ranged from 77–89% using carbodiimide-mediated couplings .
Pharmacological Trade-offs :
- Compounds with multiple halogen substituents (e.g., ) show higher ulcerogenicity in preclinical models, suggesting that the target compound’s single chlorine substituent may offer a better safety profile .
Biological Activity
4-Chloro-2-ethyl-5-methyl-pyrazole-3-sulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's chemical structure is characterized by a pyrazole ring substituted with a chloro group, an ethyl group, a methyl group, and a sulfonamide moiety. Its molecular formula is C7H10ClN3O2S, with a molecular weight of approximately 221.69 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C7H10ClN3O2S |
| Molecular Weight | 221.69 g/mol |
| IUPAC Name | 4-Chloro-2-ethyl-5-methyl-pyrazole-3-sulfonamide |
The biological activity of 4-Chloro-2-ethyl-5-methyl-pyrazole-3-sulfonamide is primarily attributed to its interaction with specific enzymes and receptors. It has been found to inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. For instance, it exhibits significant inhibition against Trypanosoma brucei N-myristoyltransferase (TbNMT), which is crucial for the treatment of human African trypanosomiasis (HAT) .
Antiparasitic Activity
Research indicates that compounds similar to 4-Chloro-2-ethyl-5-methyl-pyrazole-3-sulfonamide show potent activity against parasitic infections. The sulfonamide group enhances its interaction with target proteins in parasites, leading to effective inhibition of their growth. In vitro studies have demonstrated that modifications to the pyrazole structure can significantly improve potency and selectivity against Trypanosoma brucei .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. A study highlighted that pyrazole derivatives exhibit cytotoxic effects on various cancer cell lines, including HeLa and A549 cells. For example, related compounds have shown IC50 values in the low micromolar range, indicating strong potential as anticancer agents . The mechanism involves arresting the cell cycle at the G2/M phase and promoting apoptosis through the regulation of Bcl-2 and Bax gene expressions .
Structure-Activity Relationship (SAR)
The SAR studies demonstrate that the presence of specific substituents on the pyrazole ring significantly affects biological activity. For instance:
- Chloro Group : Enhances binding affinity to target enzymes.
- Sulfonamide Moiety : Increases solubility and bioavailability.
- Methyl and Ethyl Substituents : Influence lipophilicity and metabolic stability.
Research has shown that removing or altering these groups can lead to decreased potency against target organisms or cancer cells .
Case Studies
- Inhibition of Trypanosoma brucei : A study identified 4-Chloro-2-ethyl-5-methyl-pyrazole-3-sulfonamide as a potent inhibitor of TbNMT, crucial for developing treatments for HAT. The compound demonstrated significant efficacy in preclinical models .
- Anticancer Activity : In vitro tests revealed that related pyrazole compounds exhibited cytotoxicity against various cancer cell lines with IC50 values ranging from 0.08 to 12.07 mM, suggesting potential for further development in oncology .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 4-Chloro-2-ethyl-5-methyl-pyrazole-3-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of pyrazole derivatives typically involves nucleophilic substitution and sulfonamide formation. For example, analogous compounds (e.g., 5-substituted pyrazole-4-carboxylates) are synthesized using ethanol or methanol as solvents with catalysts like K₂CO₃ or ZnCl₂, achieving yields of 77–89% under 9–13 hours of reflux . Key parameters include:
- Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance sulfonamide bond formation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Reflux conditions (70–90°C) balance reaction rate and side-product suppression.
- Example Data :
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | Ethanol | 12 | 85 |
| ZnCl₂ | DMF | 10 | 89 |
Q. How can spectroscopic and chromatographic techniques characterize this compound’s purity and structural integrity?
- Methodological Answer :
- IR Spectroscopy : Confirm sulfonamide (-SO₂NH₂) stretches at 1150–1350 cm⁻¹ and pyrazole ring vibrations (C=N at 1500–1600 cm⁻¹) .
- HPLC-MS : Quantify purity (>95%) and validate molecular weight (e.g., [M+H]⁺ peaks matching theoretical values).
- ¹H/¹³C NMR : Assign ethyl (δ 1.2–1.4 ppm, triplet) and methyl (δ 2.3–2.5 ppm, singlet) groups adjacent to the pyrazole core .
Q. What in vitro pharmacological screening strategies are applicable for assessing bioactivity?
- Methodological Answer :
- Assay Design : Use suspension formulations (1% carboxymethyl cellulose) for oral administration in rodent models to evaluate analgesic/anti-inflammatory activity .
- Dosage Optimization : Start with 10–100 mg/kg doses, monitoring ulcerogenic indices via histopathology after intraperitoneal administration .
- Control Groups : Compare against standards like indomethacin (analgesic) and celecoxib (COX-2 inhibitor).
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and binding affinity for target enzymes?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites for sulfonamide bond cleavage .
- Molecular Docking : Simulate interactions with cyclooxygenase (COX) isoforms using AutoDock Vina. Prioritize binding poses with ΔG < -7 kcal/mol .
- MD Simulations : Validate stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å).
Q. What statistical approaches resolve contradictions in pharmacological data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from independent studies (e.g., ulcerogenic indices vs. anti-inflammatory potency) using random-effects models to quantify heterogeneity (I² statistic) .
- Factorial Design : Test interactions between variables (e.g., dose, solvent, animal strain) via 2³ factorial experiments to identify confounding factors .
- Sensitivity Analysis : Rank parameters (e.g., bioavailability, metabolic clearance) using Monte Carlo simulations.
Q. How can green chemistry principles improve the sustainability of its synthesis?
- Methodological Answer :
- Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent with similar polarity .
- Catalyst Recycling : Immobilize ZnCl₂ on mesoporous silica (SBA-15) for reuse across 5–10 reaction cycles .
- Waste Mitigation : Neutralize acidic byproducts with CaCO₃ slurry before disposal via professional waste management .
Q. What strategies enable structure-activity relationship (SAR) studies for analog development?
- Methodological Answer :
- Core Modifications : Synthesize derivatives with halogens (F, Br) at the 4-chloro position or alkyl chains (propyl, butyl) replacing ethyl/methyl groups .
- Pharmacophore Mapping : Use Topomer CoMFA to align analogs and correlate steric/electronic fields with bioactivity .
- In Silico ADMET : Predict toxicity (AMES test) and permeability (Caco-2 model) with SwissADME or ADMETLab .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
